2,7-Octanedione
Overview
Description
2,7-Octanedione, also known as Octane-2,7-dione, is a chemical compound with the molecular formula C8H14O2 . It has an average mass of 142.196 Da and a monoisotopic mass of 142.099380 Da .
Synthesis Analysis
The synthesis of this compound can be achieved through the electrochemical conversion of levulinic acid . The reactions are performed in aqueous solutions and at ambient temperature, following the principles of green chemistry . The choice of electrolyte composition, educt concentration, and the nature of the electrode material has a strong influence on the selectivity of product formation .Molecular Structure Analysis
The molecular structure of this compound comprises of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The structure is available in 3D for a more detailed view .Chemical Reactions Analysis
The oxidative and reductive electrochemical conversion of levulinic acid leads to the formation of this compound . The reactions were performed in aqueous solutions and at ambient temperature . The obtained primary reaction products were studied with respect to the oxidative and reductive electrochemical formation of secondary products .Physical and Chemical Properties Analysis
This compound is a solid or liquid at room temperature .Scientific Research Applications
Renewable Polymers and Fuels
2,7-Octanedione plays a crucial role in renewable polymers and fuels production. Electrolysis of biomass-derived carbonyl compounds like levulinic acid yields this compound. This molecule serves as a new platform molecule, crucial in the synthesis of chiral secondary diols like 2,7-octanediol, offering potential applications in polymer chemistry. It also contributes to the production of branched cycloalkanes for cellulosic gasoline through intramolecular aldol condensation and hydrogenation (Wu et al., 2016).
Mass Spectrometry Studies
In mass spectrometry, the fragmentation behavior of this compound offers insights into chemical ionization processes. Studies show that the interaction of carbonyl groups in this compound influences its fragmentation, providing valuable data for chemical analysis and understanding reaction mechanisms (Mueller et al., 1989).
Metal Chelation and Solvent Extraction
This compound derivatives, like 7-methyl-2,4-octanedione and 2,2,7-trimethyl-3,5-octanedione, are instrumental in metal chelation. These compounds show promise in solvent extractions of metal chelates, indicating potential applications in analytical chemistry and metal recovery processes (Schweitzer & Willis, 1966); (Wenzel et al., 1985).
Catalysis in Organic Synthesis
The compound is valuable in organic synthesis, particularly in palladium-catalyzed intramolecular hydroalkylation. It aids in producing various ketones and ketals from non-activated terminal alkynes, demonstrating its versatility in organic reactions (Qian et al., 2005); (Hirabayashi et al., 2006).
Renewable Chemicals Production
This compound is a key product in the electrochemical conversion of levulinic acid, a biomass-derived compound. This conversion process emphasizes green chemistry principles and contributes to the production of renewable chemicals like valeric acid and γ-valerolactone (Santos et al., 2015).
Corrosion Inhibition
Spirocyclopropane derivatives, which involve this compound frameworks, show potential as corrosion inhibitors. These compounds exhibit notable inhibition properties for mild steel in acidic solutions, relevant in industrial applications (Chafiq et al., 2020).
Kinetics and Mechanism Studies
Research on the kinetics and mechanism of reactions involving this compound provides insights into complexation reactions and stability, important in understanding reaction dynamics and developing new chemical processes (Blanco et al., 1993).
Mechanism of Action
Safety and Hazards
Future Directions
The use of the electrocatalytic hydrogenation may provide a path for the storage of electricity into liquid organic fuels . The electrochemical coupling of biomass-derived levulinic acid is used to obtain 2,7-Octanedione, a new platform molecule only two low process-intensity steps removed from raw biomass .
Properties
IUPAC Name |
octane-2,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(9)5-3-4-6-8(2)10/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGDDIUIXYFYFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870895 | |
Record name | 2,7-Octanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1626-09-1, 3214-41-3 | |
Record name | 2,7-Octanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001626091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Octanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003214413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-OCTANEDIONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108364 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,7-Octanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-OCTANEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSE2579CPJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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